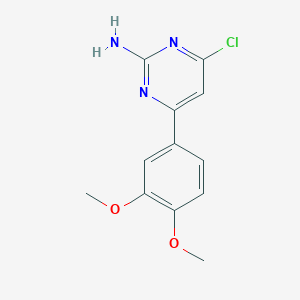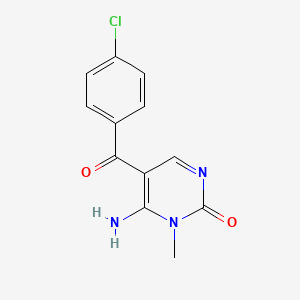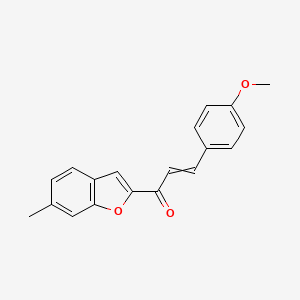
3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and applications in various fields such as medicinal chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-methoxybenzaldehyde and 6-methyl-2-benzofuran-1-one in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial production, the same Claisen-Schmidt condensation can be scaled up. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Various substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Epoxides, quinones.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: Structurally related compounds with similar biological activities.
Coumarins: Another class of compounds with a benzofuran core.
Uniqueness
3-(4-Methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one is unique due to the presence of both a methoxyphenyl group and a methylbenzofuran group, which may confer distinct chemical and biological properties compared to other chalcones and related compounds.
Propriétés
Numéro CAS |
875578-63-5 |
|---|---|
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
3-(4-methoxyphenyl)-1-(6-methyl-1-benzofuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C19H16O3/c1-13-3-7-15-12-19(22-18(15)11-13)17(20)10-6-14-4-8-16(21-2)9-5-14/h3-12H,1-2H3 |
Clé InChI |
FFTNSBRZBXSJTH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C=C(O2)C(=O)C=CC3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


propanedinitrile](/img/structure/B12593916.png)
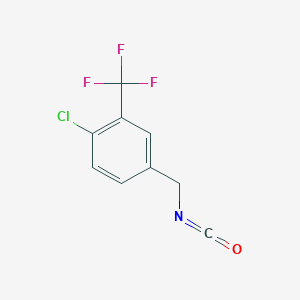
![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)
![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)
![N-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12593944.png)
![N-[4,6-Dichloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12593947.png)
![2,4,6-Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)-1,3,5-triazine](/img/structure/B12593953.png)
![N-{4-Chloro-6-[(naphthalen-1-yl)amino]-1,3,5-triazin-2-yl}thiourea](/img/structure/B12593955.png)
![N-(2-Methylprop-2-en-1-yl)-N-[3-(trimethylsilyl)prop-2-yn-1-yl]butan-1-amine](/img/structure/B12593959.png)
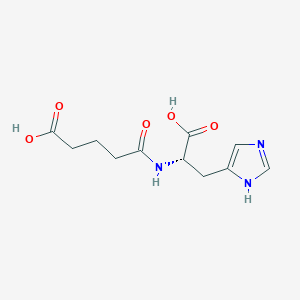
![Tricyclo[3.3.1.1~3,7~]decane-1,3-dithiol](/img/structure/B12593968.png)
![3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12593973.png)
